N-(5-Amino-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(5-Amino-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a compound with a molecular formula of C9H14N4OS and a molecular weight of 226.3 g/mol . This compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms. Thiadiazole derivatives are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
N-(5-Amino-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a thiadiazole derivative . Thiadiazole derivatives have been found to interact strongly with biological targets due to their mesoionic character . They have been reported to inhibit matrix metalloproteinases (MMPs), particularly stromelysin-1 (MMP-3) over gelatinase-A (MMP-2), with little or no affinity for collagenase (MMP-1) . MMPs are enzymes that degrade the extracellular matrix, playing a crucial role in tissue remodeling and disease processes, including cancer .
Mode of Action
The compound’s mode of action is primarily through the inhibition of its target enzymes. The thiadiazole ring allows the compound to cross cellular membranes and interact strongly with its targets . This interaction results in the inhibition of the target enzymes, disrupting their normal function .
Biochemical Pathways
The inhibition of MMPs affects various biochemical pathways. MMPs are involved in the degradation of fibronectin, laminin, gelatins of type I, III, IV, and V; collagens III, IV, X, and IX, and cartilage proteoglycans . Therefore, the inhibition of these enzymes by this compound can disrupt these degradation processes .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the target enzymes, leading to the disruption of the degradation of various components of the extracellular matrix . This can have significant effects at the molecular and cellular levels, potentially affecting tissue remodeling and disease processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of ethanol as a solvent and heating under reflux .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced thiadiazole compounds, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
N-(5-Amino-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.
5-Amino-1,3,4-thiadiazole-2-thiol: Known for its use in medicinal chemistry and as a building block for other compounds.
Uniqueness
N-(5-Amino-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is unique due to its specific structure, which combines the thiadiazole ring with a cyclohexanecarboxamide moiety. This combination enhances its ability to interact with biological targets and may provide distinct pharmacological properties compared to other thiadiazole derivatives .
Properties
IUPAC Name |
N-(5-amino-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4OS/c10-8-12-13-9(15-8)11-7(14)6-4-2-1-3-5-6/h6H,1-5H2,(H2,10,12)(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSYSZCTMSFEFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1503718-67-9 |
Source
|
Record name | N-(5-amino-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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